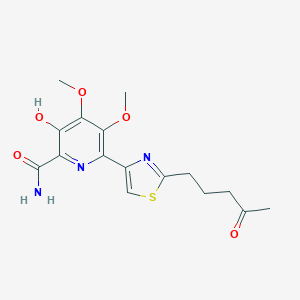![molecular formula C20H24N4O4S2 B038193 Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly CAS No. 120164-92-3](/img/structure/B38193.png)
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly, also known as ethyl 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-oxo-1,6-dihydro-2-benzothiazolecarbamate, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. It may also interfere with the function of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cell proliferation. In addition, this compound has been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One advantage of using carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are several future directions for research on carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly. One direction is to investigate the mechanism of action of this compound in more detail, in order to better understand its potential as an anticancer agent. Another direction is to explore the potential of this compound as an antibacterial and antifungal agent. In addition, further studies are needed to determine the optimal dosage and potential side effects of this compound, in order to assess its potential as a therapeutic agent.
Synthesis Methods
The synthesis of carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly involves the reaction of 2-mercaptobenzothiazole with Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly chloroformate and N-(4-aminobenzyl)-4-mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolybenzenesulfonamide in the presence of triCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyamine. The reaction is carried out under reflux conditions in dichloromethane. The resulting compound is purified by column chromatography to obtain a white solid with a melting point of 157-159°C.
Scientific Research Applications
Carbamic acid, Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-, 2-[[[4-(aminosulfonyl)phenyl]mCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly]amino]-4,5,7-trimCarbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly-6-benzothiazoly has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
properties
CAS RN |
120164-92-3 |
|---|---|
Product Name |
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly |
Molecular Formula |
C20H24N4O4S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[4,5,7-trimethyl-2-[(4-sulfamoylphenyl)methylamino]-1,3-benzothiazol-6-yl] N-ethylcarbamate |
InChI |
InChI=1S/C20H24N4O4S2/c1-5-22-20(25)28-17-12(3)11(2)16-18(13(17)4)29-19(24-16)23-10-14-6-8-15(9-7-14)30(21,26)27/h6-9H,5,10H2,1-4H3,(H,22,25)(H,23,24)(H2,21,26,27) |
InChI Key |
WIMLRLOJLQFQEO-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Canonical SMILES |
CCNC(=O)OC1=C(C2=C(C(=C1C)C)N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
synonyms |
Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazolyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




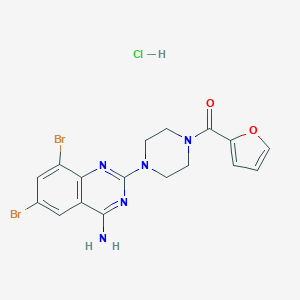
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
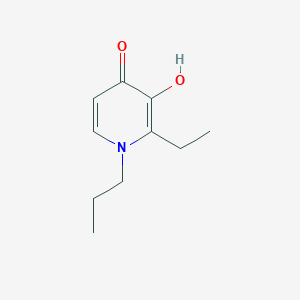
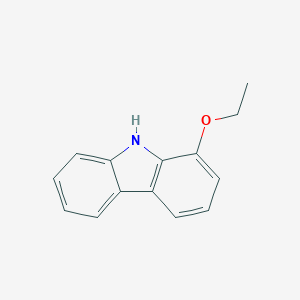

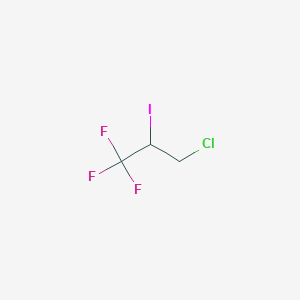

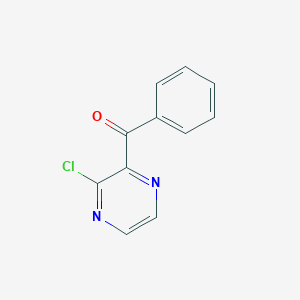
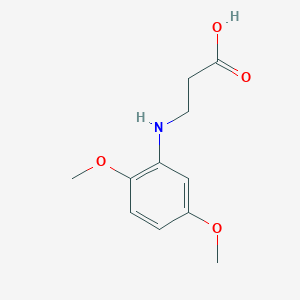
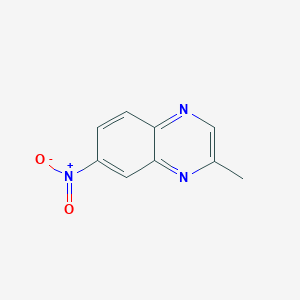

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
